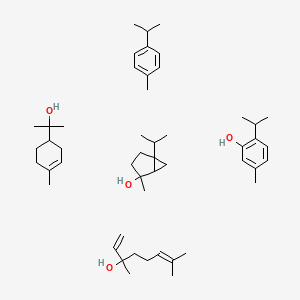![molecular formula C11H17N3O8 B1237398 (1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)
(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol is a natural product found in Cynops ensicauda with data available.
Wissenschaftliche Forschungsanwendungen
Application in HIV Research
- Synthesis of Enantiomerically Pure Compounds: The synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which are structurally similar to the specified compound, was investigated for potential HIV inhibitors. Although these compounds were found inactive against HIV, further biological testing is ongoing (Rosenquist et al., 1996).
Application in Amino Acid Synthesis
- Chiral Building Blocks from Renewable Sources: A bicyclic lactone obtained from catalytic pyrolysis of cellulose was used as a chiral building block for synthesizing new δ-sugar amino acids. This demonstrates potential in accessing peptidomimetics with conformationally restricted structures due to the presence of tetrahydrofurane ring (Defant et al., 2011).
Application in Molecular Rearrangements
- Multiple Wagner-Meerwein Rearrangements: A sesquiterpene compound underwent multiple molecular rearrangements, showcasing the potential of such compounds in exploring new hydrocarbon skeletons and reaction mechanisms (Armenta-Salinas et al., 2019).
Application in Stereoselective Synthesis
- Enantiomerically Pure Amino Alcohols: The synthesis of enantiomerically pure 3-oxa-2.7-diazabicyclo[3.3.0]octanes, resembling the structure of the specified compound, was explored. This process emphasized the importance of X-ray analyses and NMR coupling constants in confirming molecular conformations (Aurich et al., 1995).
Application in Total Synthesis of Anticapsin
- Halohydrination of Amino and Carboxy Substituents: The reaction process involved in the synthesis of anticapsin demonstrated the complex interplay between various molecular groups, providing insight into the formation and conversion of cyclic compounds (Crossley et al., 1994).
Application in Synthesis of C-Nucleosides
- Preparation of Carbocyclic Tiazofurin: The synthesis of carbocyclic tiazofurin, a compound structurally related to the specified molecule, highlighted the potential use of cyclic compounds in developing treatments for breast carcinoma (Dishington et al., 1993).
Application in Preparation of Homoconduritols and Homoaminoconduritols
- Synthesis of Homoconduritol Derivatives: The process of synthesizing these derivatives from cyclic compounds demonstrated the versatility of such structures in generating a range of chemically diverse and biologically significant molecules (Kaya et al., 2016).
Eigenschaften
Produktname |
(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
|---|---|
Molekularformel |
C11H17N3O8 |
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
CFMYXEVWODSLAX-PZKHIREQSA-N |
Isomerische SMILES |
C([C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@@]34[C@@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O |
Kanonische SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Synonyme |
4-epitetrodotoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



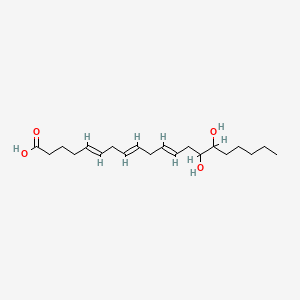
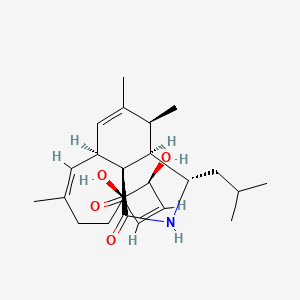
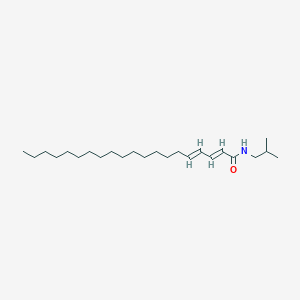

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
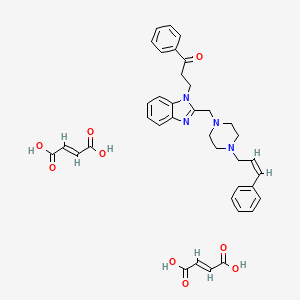

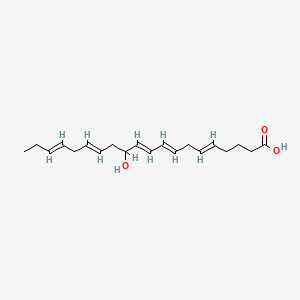
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
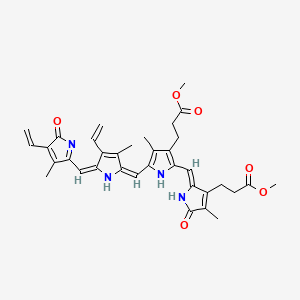
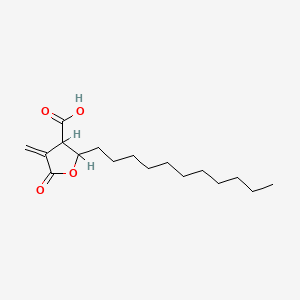
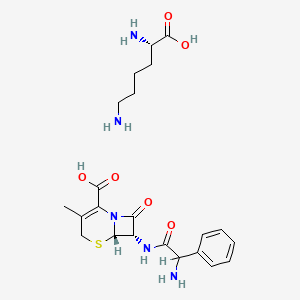
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
